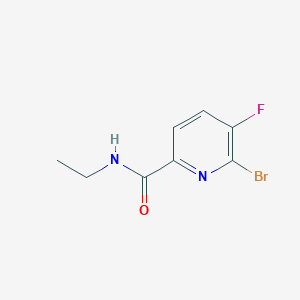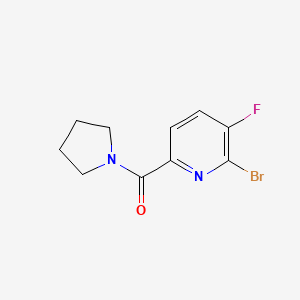
Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the pyridine ring enhances the compound’s reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced into the pyridine ring through halogenation reactions using reagents such as bromine and fluorine gas or their respective halogenating agents.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors, such as amino alcohols or aziridines, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the azetidine ring with the halogenated pyridine ring using coupling agents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving azetidine derivatives.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The presence of the azetidine ring and halogenated pyridine ring allows the compound to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
類似化合物との比較
Similar Compounds
Azetidin-2-one Derivatives: These compounds share the azetidine ring but differ in the substitution pattern on the ring, leading to variations in biological activity and chemical reactivity.
Fluoropyridine Derivatives: Compounds with fluorine atoms on the pyridine ring exhibit similar reactivity but may have different pharmacological profiles.
Bromopyridine Derivatives: These compounds share the bromine substitution on the pyridine ring and may have similar chemical properties but different biological activities
Uniqueness
Azetidin-1-yl(6-bromo-5-fluoropyridin-2-yl)methanone is unique due to the combination of the azetidine ring with the halogenated pyridine ring, providing a distinct set of chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
azetidin-1-yl-(6-bromo-5-fluoropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c10-8-6(11)2-3-7(12-8)9(14)13-4-1-5-13/h2-3H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZPKXIVRVZBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














